

# Spectroscopic Profile of 2,6-Di-tert-butyl-pbenzoquinone: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Di-tert-butyl-P-benzoquinone

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2,6-Di-tert-butyl-p-benzoquinone**, a compound of interest in various chemical and pharmaceutical research fields. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with detailed experimental protocols.

## **Core Spectroscopic Data**

The following sections summarize the key spectroscopic data for **2,6-Di-tert-butyl-p-benzoquinone**, presented in tabular format for clarity and ease of comparison.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The <sup>1</sup>H and <sup>13</sup>C NMR data for **2,6-Di-tert-butyl-p-benzoquinone** are presented below.

<sup>1</sup>H NMR Data



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
6.5	S	2H	Vinylic Protons
1.3	S	18H	tert-butyl Protons

#### <sup>13</sup>C NMR Data

Chemical Shift (ppm)	Assignment
187.0	C=O
149.0	C-tert-butyl
131.0	С-Н
35.0	Quaternary C (tert-butyl)
29.0	CH₃ (tert-butyl)

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption peaks for **2,6-Di-tert-butyl-p-benzoquinone** are listed below.

#### IR Absorption Data

Wavenumber (cm <sup>-1</sup> )	Assignment
2960	C-H stretch (alkane)
1650	C=O stretch (quinone)
1620	C=C stretch (alkene)

## **Ultraviolet-Visible (UV-Vis) Spectroscopy**

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption maxima for **2,6-Di-tert-butyl-p-benzoquinone** in the UV-Vis region are provided



below.

#### **UV-Vis Absorption Data**

Wavelength (λmax, nm)	Solvent
254	Not specified
328	Not specified

## **Experimental Protocols**

This section details the methodologies for acquiring the spectroscopic data presented above.

### **NMR Spectroscopy**

Sample Preparation: A sample of **2,6-Di-tert-butyl-p-benzoquinone** was dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>), to a concentration of approximately 5-10 mg/mL. The solution was then transferred to a 5 mm NMR tube.

Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer.

#### Data Acquisition:

- ¹H NMR: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.
- ¹³C NMR: Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

### IR Spectroscopy

Sample Preparation: A small amount of solid **2,6-Di-tert-butyl-p-benzoquinone** was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.



Instrumentation: The IR spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer equipped with a DuraSamplIR II ATR accessory.[1]

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

### **UV-Vis Spectroscopy**

Sample Preparation: A stock solution of **2,6-Di-tert-butyl-p-benzoquinone** was prepared in a UV-grade solvent, such as ethanol or cyclohexane. This stock solution was then serially diluted to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.

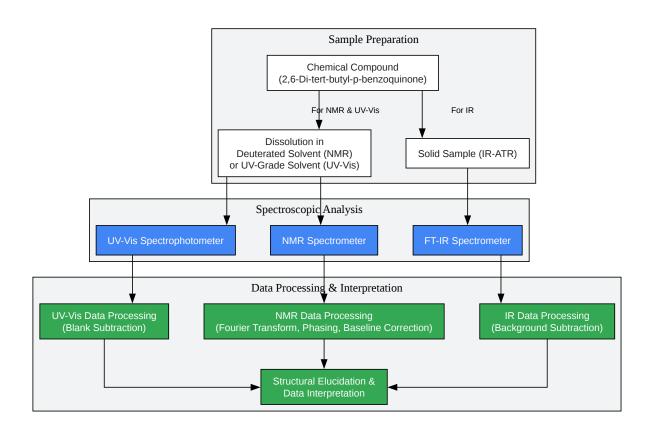
Instrumentation: The UV-Vis spectrum was recorded using a double-beam UV-Vis spectrophotometer.

Data Acquisition: The spectrum was scanned over a wavelength range of 200-800 nm. The solvent used for sample preparation was also used as the blank.

## **Visualization of Spectroscopic Workflow**

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2,6-Di-tert-butyl-p-benzoquinone**.





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A generalized workflow for spectroscopic analysis.

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### References

- 1. spectrabase.com [spectrabase.com]
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